Cas no 1286717-65-4 (ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate
- VU0519814-1
- ethyl 2-(tert-butylcarbamoylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 1286717-65-4
- F5772-8183
- AKOS024517811
- ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate
- ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
-
- インチ: 1S/C12H19N3O3S/c1-6-18-9(16)8-7(2)13-11(19-8)14-10(17)15-12(3,4)5/h6H2,1-5H3,(H2,13,14,15,17)
- InChIKey: UUGARCOFCAYMED-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=C(C)N=C1NC(NC(C)(C)C)=O
計算された属性
- 精确分子量: 285.11471265g/mol
- 同位素质量: 285.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 344
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- XLogP3: 2.2
ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5772-8183-20mg |
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
1286717-65-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5772-8183-1mg |
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
1286717-65-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5772-8183-10mg |
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
1286717-65-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5772-8183-4mg |
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
1286717-65-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5772-8183-5mg |
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
1286717-65-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5772-8183-10μmol |
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
1286717-65-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5772-8183-20μmol |
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
1286717-65-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5772-8183-2mg |
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
1286717-65-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5772-8183-40mg |
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
1286717-65-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5772-8183-25mg |
ethyl 2-[(tert-butylcarbamoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
1286717-65-4 | 25mg |
$109.0 | 2023-09-09 |
ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate 関連文献
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylateに関する追加情報
Ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate: A Comprehensive Overview
Ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate, with CAS No. 1286717-65-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of substituents such as the tert-butylcarbamoyl group and the methyl group further enhances its chemical versatility and functional properties.
The thiazole ring system is a fundamental structural motif in many bioactive compounds. In this compound, the thiazole ring is substituted at positions 2 and 4 with an amino group linked to a tert-butylcarbamoyl moiety and a methyl group, respectively. Additionally, the carboxylic acid group at position 5 is esterified with an ethyl group, forming the ethyl ester. This combination of functional groups imparts unique chemical properties to the molecule, making it a valuable substrate for further chemical modifications and biological evaluations.
Recent studies have highlighted the potential of thiazole derivatives as antimicrobial agents, anti-inflammatory agents, and anticancer drugs. For instance, researchers have reported that certain thiazole-containing compounds exhibit potent inhibitory activity against various bacterial and fungal pathogens. This has led to increased interest in exploring the antimicrobial properties of ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate and its analogs. Moreover, the presence of the tert-butylcarbamoyl group introduces steric bulk into the molecule, which can influence its pharmacokinetic properties and bioavailability.
In terms of synthesis, ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate can be prepared through a variety of methods. One common approach involves the condensation reaction between a thioamide derivative and an activated carbonyl compound in the presence of appropriate catalysts. The reaction conditions are typically optimized to ensure high yields and selectivity. The use of modern synthetic techniques, such as microwave-assisted synthesis or continuous flow chemistry, has further streamlined the production process and improved the overall efficiency.
The biological evaluation of this compound has revealed promising results in several areas. For example, studies have demonstrated that ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate exhibits moderate to high potency against certain cancer cell lines. This activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Additionally, preclinical studies have shown that this compound has low toxicity profiles in animal models, making it a potential candidate for further clinical development.
Another area of interest lies in the enzymatic catalysis involving this compound. Researchers have explored its use as a substrate for various enzymes, including esterases and amidases. The ester group at position 5 makes it particularly amenable to enzymatic hydrolysis under specific conditions. This property has implications for drug delivery systems, where controlled release profiles can be achieved through enzymatic cleavage.
In conclusion, ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 1286717-65-4) represents a valuable addition to the arsenal of bioactive compounds being investigated for therapeutic applications. Its unique structure, combined with its diverse functional groups, positions it as a promising lead compound for further research and development in the pharmaceutical industry.
1286717-65-4 (ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate) Related Products
- 898431-42-0(N-2-(3,4-dimethoxyphenyl)ethyl-2-{2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yloxy}acetamide)
- 2613299-20-8(rac-(2R,5R)-5-methyl-1,4-dioxane-2-carboxylic acid)
- 2287271-52-5(methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate)
- 2639444-23-6(4-(benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acid)
- 2227987-25-7(rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid)
- 2034210-30-3(N-{4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}thiophene-2-sulfonamide)
- 889800-70-8(4-{(5-nitro-1H-1,3-benzodiazol-2-yl)sulfanylmethyl}-1,3-thiazol-2-amine)
- 35693-99-3(2,2',5,5'-Tetrachlorobiphenyl)
- 946319-29-5(N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide)
- 1780330-83-7(3-Methyl-4-(piperidin-4-yl)-1,2-oxazol-5-amine)




